

ilmofosine comparative efficacy other alkyl-lysophospholipids

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Compound Focus: Ilmofosine

CAS No.: 83519-04-4

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Ilmofosine Clinical Data from Historical Studies

The table below summarizes key efficacy and toxicity findings from older clinical studies on **ilmofosine**.

Aspect	Findings from Historical Studies
Recommended Phase II Dose	450 mg/m ² as a 2-hour weekly infusion [1].
Dose-Limiting Toxicity (DLT)	Gastrointestinal toxicity (grade 3 nausea, vomiting, diarrhea) at 650 mg/m ² [1].

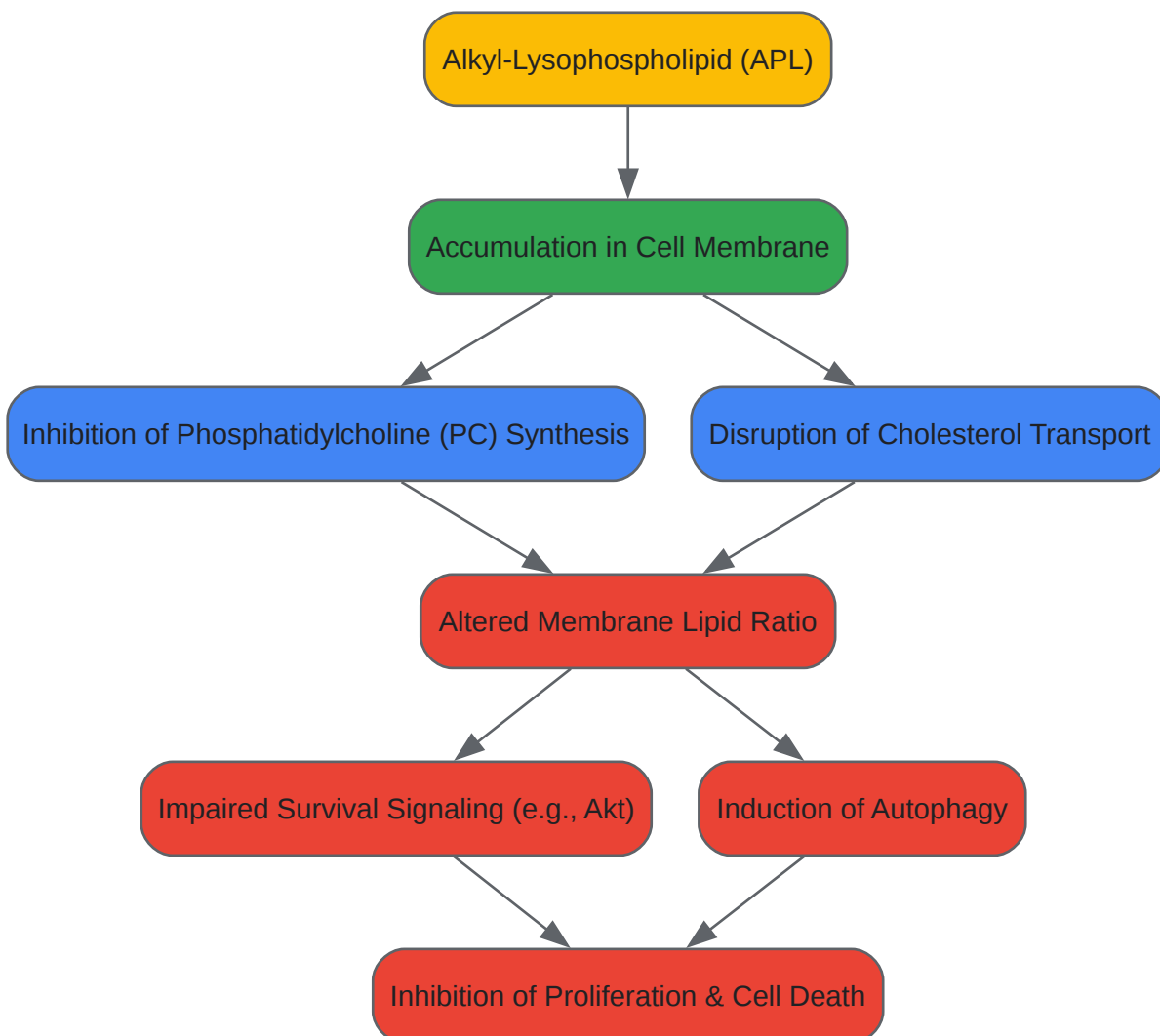
| **Efficacy in Solid Tumors** | **Phase I (2004)**: No tumor responses; disease stabilization for ≥ 8 weeks in 6 of 39 patients [1]. **In-vitro (1987)**: Inhibition of colony formation in 15 of 30 human tumors tested [2]. | **Pharmacokinetics** | Biexponential elimination; terminal half-life of ~ 40 hours for **ilmofosine** and ~ 48 hours for its sulfoxide metabolite [1]. |

Shared Mechanisms of Alkyl-Lysophospholipids

While specific comparative efficacy data for other APLs is lacking in the search results, they share a common mechanism of action that distinguishes them from traditional DNA-targeting chemotherapy [3].

- **Target:** The cell membrane, where APLs accumulate [3].
- **Primary Effects:**
 - **Inhibit Phosphatidylcholine (PC) Synthesis:** APLs reduce the biosynthesis of PC, a key membrane phospholipid, by inhibiting the enzyme CTP:phosphocholine cytidyltransferase (CT) [3].
 - **Alter Cholesterol Homeostasis:** They disrupt intracellular cholesterol traffic and metabolism, leading to cholesterol accumulation within the cell [3].
- **Downstream Consequences:** The change in the membrane's free-cholesterol-to-PC ratio and altered lipid composition can interfere with lipid-dependent survival signaling pathways (such as the Akt pathway) and induce autophagy, ultimately leading to inhibited cell proliferation and cell death [3].

The diagram below illustrates this shared mechanism of action.



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References

1. Phase I and pharmacokinetic study of the cytotoxic ether ... [pubmed.ncbi.nlm.nih.gov]
2. Inhibition of human tumor colony formation by the new alkyl ... [pubmed.ncbi.nlm.nih.gov]
3. An update on molecular mechanisms and clinical relevance [sciencedirect.com]

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